Cas no 17766-74-4 ([4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone)

[4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone structure
17766-74-4 structure
Product name:[4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
CAS No:17766-74-4
MF:C21H26N2O4
MW:370.44214
CID:1364458
PubChem ID:28759

[4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • [4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
    • BRN 1604643
    • DTXSID60938971
    • 1-(m-Tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
    • 4-(m-Tolyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
    • 17766-74-4
    • STL188584
    • Piperazine, 1-(m-tolyl)-4-(3,4,5-trimethoxybenzoyl)-
    • KETONE, 4-(m-TOLYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
    • 5-23-01-00188 (Beilstein Handbook Reference)
    • Z165124402
    • AKOS016608444
    • Inchi: InChI=1S/C21H26N2O4/c1-15-6-5-7-17(12-15)22-8-10-23(11-9-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-7,12-14H,8-11H2,1-4H3
    • InChI Key: VWOQOAJZTKQOBX-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Computed Properties

  • Exact Mass: 370.18938
  • Monoisotopic Mass: 370.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • PSA: 51.24

[4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone Related Literature

Additional information on [4-(3-methylphenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

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